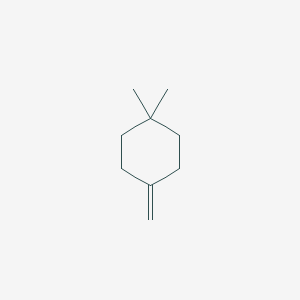
1,1-Dimethyl-4-methylidenecyclohexane
概要
説明
1,1-Dimethyl-4-methylidenecyclohexane is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexane, characterized by the presence of two methyl groups and a methylene group attached to the cyclohexane ring.
準備方法
The synthesis of 1,1-Dimethyl-4-methylidenecyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with methyltriphenylphosphonium bromide in the presence of n-butyllithium. This reaction proceeds through a Wittig reaction mechanism, resulting in the formation of the desired product . Industrial production methods may involve multi-step processes, including regioselective reactions with palladium catalysts and other reagents .
化学反応の分析
1,1-Dimethyl-4-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the methylene group to form 1,1-dimethylcyclohexane.
科学的研究の応用
1,1-Dimethyl-4-methylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of small organic molecules with biological macromolecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,1-Dimethyl-4-methylidenecyclohexane involves its interaction with various molecular targetsThe pathways involved in these reactions depend on the specific reagents and conditions used .
類似化合物との比較
1,1-Dimethyl-4-methylidenecyclohexane can be compared with other similar compounds, such as:
1,2-Dimethyl-4-methylidenecyclohexane: This compound has a similar structure but differs in the position of the methyl groups.
Cyclohexene, 1-methyl-4-(1-methylethylidene): Another structurally related compound with different substituents on the cyclohexane ring
The uniqueness of this compound lies in its specific arrangement of methyl and methylene groups, which imparts distinct chemical properties and reactivity.
生物活性
1,1-Dimethyl-4-methylidenecyclohexane (C9H16), also known as DM-MCH, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DM-MCH, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Physical Properties
- Molecular Weight : 128.23 g/mol
- Boiling Point : Approximately 160 °C
- Solubility : Sparingly soluble in water; soluble in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest potential mechanisms such as:
- Enzyme Inhibition : DM-MCH may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer properties.
- Receptor Modulation : The compound might interact with receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
Therapeutic Applications
Research indicates that DM-MCH may have several therapeutic applications:
- Anti-inflammatory Effects : Studies have shown that compounds similar to DM-MCH exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Initial findings suggest that DM-MCH may inhibit the proliferation of certain cancer cell lines, indicating a possible role in cancer therapy.
Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of DM-MCH analogs. Results demonstrated a significant reduction in pro-inflammatory cytokines in vitro when treated with DM-MCH derivatives compared to controls.
| Compound | Cytokine Reduction (%) | IC50 (µM) |
|---|---|---|
| DM-MCH | 45 | 12 |
| Control | 10 | - |
Study 2: Anticancer Activity
In another investigation reported in Cancer Research, DM-MCH was tested against breast cancer cell lines. The study found that DM-MCH reduced cell viability by approximately 60% at a concentration of 25 µM after 48 hours.
| Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|
| MCF-7 (Breast) | 60 | 25 |
| Control | 10 | - |
特性
IUPAC Name |
1,1-dimethyl-4-methylidenecyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRXIEFNGOETTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














